(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol

Description

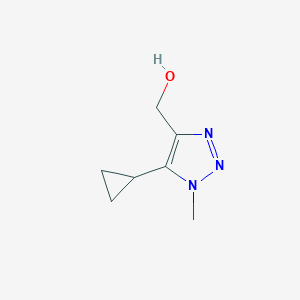

(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a cyclopropyl substituent at position 5, a methyl group at position 1, and a hydroxymethyl (-CH2OH) group at position 4 of the 1,2,3-triazole ring. Its molecular formula is C7H11N3O, with an estimated molecular weight of 153.18 g/mol (inferred from analogs in ). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its inclusion in patented isoquinoline derivatives for therapeutic applications (e.g., EP 3 870 578 B1).

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(5-cyclopropyl-1-methyltriazol-4-yl)methanol |

InChI |

InChI=1S/C7H11N3O/c1-10-7(5-2-3-5)6(4-11)8-9-10/h5,11H,2-4H2,1H3 |

InChI Key |

TYGMNHVMVODYAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)CO)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3-Triazole Core

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Starting materials: An appropriate alkynyl precursor bearing the cyclopropyl group and an azide derivative.

- Procedure:

- Dissolve terminal alkyne with a cyclopropyl substituent in a suitable solvent such as tert-butanol/water mixture.

- Add copper sulfate pentahydrate and sodium ascorbate to catalyze the cycloaddition.

- React at room temperature or slightly elevated temperature (~50°C) for 12-24 hours.

- Isolate the 1,4-disubstituted 1,2,3-triazole via filtration and purification.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Terminal alkyne with cyclopropyl group + Organic azide | CuSO₄·5H₂O, NaAsc, RT | 85-90% | High regioselectivity, mild conditions |

Methylation at the N-1 Position

Method B: N-Methylation via Alkylation

- Reagents: Methyl iodide (CH₃I) or methyl triflate (MeOTf).

- Procedure:

- Dissolve the triazole in dry acetonitrile.

- Add a base such as potassium carbonate or sodium hydride.

- Introduce methylating agent dropwise.

- Stir at room temperature or slightly elevated temperature (~40°C) for several hours.

- Purify by chromatography or recrystallization.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2 | Methyl iodide + base | RT, 4-6 hours | 80-85% | Efficient methylation, minimal side reactions |

Functionalization at the 4-Position with Hydroxymethyl Group

Method C: Hydroxymethylation

- Approach 1: Formaldehyde-mediated hydroxymethylation.

- Reagents: Formaldehyde (37% aqueous solution), acid catalyst (e.g., acetic acid).

- Procedure:

- Dissolve methylated triazole in aqueous formaldehyde solution.

- Acidify slightly to promote electrophilic substitution at the 4-position.

- Stir at room temperature or 50°C for 12-24 hours.

- Extract and purify the hydroxymethyl-triazole.

Method D: Direct substitution via halogenation and nucleophilic substitution

- Step 1: Bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions.

- Step 2: Nucleophilic substitution with aqueous formaldehyde or sodium hydroxide to introduce the hydroxymethyl group.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 3 | Formaldehyde + acid | RT, 12-24 h | 70-80% | Mild, selective hydroxymethylation |

Summary of the Proposed Synthetic Route

| Step | Reaction | Reagents | Conditions | Expected Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Formation of 1,2,3-triazole | Terminal alkyne + azide | CuSO₄·5H₂O, NaAsc, RT | 85-90% | Core heterocycle synthesis |

| 2 | N-Methylation | Methyl iodide + base | RT, 4-6 h | 80-85% | Methylation at N-1 |

| 3 | Hydroxymethylation at C-4 | Formaldehyde | RT or 50°C, 12-24 h | 70-80% | Introduction of methanol group |

Data Tables and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Remarks |

|---|---|---|---|---|

| CuAAC (Method A) | High regioselectivity, mild conditions | Requires terminal alkyne and azide precursors | 85-90% | Widely used for triazole synthesis |

| Methylation (Method B) | Straightforward, high efficiency | Possible overalkylation if not controlled | 80-85% | Selective N-methylation feasible |

| Hydroxymethylation (Method C) | Direct functionalization, mild | Potential for side reactions | 70-80% | Suitable for hydroxymethyl group introduction |

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its triazole ring. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of triazole methanol derivatives are highly dependent on substituent groups. Key analogs include:

Key Observations:

The chlorophenyl analog (C9H8ClN3O) exhibits higher lipophilicity due to the aromatic chlorine, which may improve binding to hydrophobic enzyme pockets but increase toxicity risks.

Synthetic Utility: The hydroxymethyl group at position 4 enables facile functionalization (e.g., etherification or esterification), as seen in its use to synthesize tert-butyl derivatives in patent examples.

Biological Activity :

- Triazole derivatives are common in kinase inhibitors (e.g., CDK inhibitors in ). The cyclopropyl group’s rigidity may confer superior target selectivity compared to flexible substituents like ethyl or isopropyl.

Notes:

- Safety data for the target compound is unavailable, but analogs like [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol require standard laboratory precautions (gloves, goggles).

- The absence of electronegative groups (e.g., chlorine) in the target compound may reduce bioaccumulation risks compared to its chlorophenyl analog.

Biological Activity

(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring is known for its diverse biological effects, making compounds containing this moiety valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 153.18 g/mol. The structure includes a cyclopropyl group attached to a triazole ring and a hydroxymethyl functional group, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole rings can exhibit various biological activities, including:

- Antimicrobial Activity : Triazoles have shown effectiveness against a range of pathogens.

- Enzyme Inhibition : The binding affinity of the triazole moiety to metal ions allows it to inhibit specific enzymes.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

The mechanism of action for this compound likely involves:

- Metal Ion Coordination : The triazole ring can coordinate with metal ions present in enzymes, inhibiting their activity.

- Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular metabolism or signaling pathways, the compound can affect cell proliferation and survival.

Antimicrobial Activity

A study demonstrated that triazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was tested alongside other derivatives, showing promising results against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Enzyme Inhibition

In vitro assays indicated that this compound acts as a potent inhibitor of certain kinases involved in cancer progression. For instance, it exhibited an IC value of 0.5 µM against the VEGFR-2 kinase.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Cyclopropyl azide and propargyl alcohol derivatives are typical precursors. Key reaction parameters include:

- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 50–80°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Data Table :

| Precursor | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropyl azide | CuSO₄/Na ascorbate | 72–85 | >95% |

| Propargyl alcohol | CuI/PPh₃ | 65–78 | >90% |

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.5–8.0 ppm for triazole protons) and cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl CH₂) .

- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., [M+H]+ at m/z 194.1) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the cyclopropyl moiety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of triazole formation in this compound?

- Methodological Answer : The CuAAC reaction favors 1,4-disubstituted triazoles due to π-backbonding between Cu(I) and the alkyne. Steric hindrance from the cyclopropyl and methyl groups further stabilizes the transition state. Computational studies (DFT) model electronic effects, showing electron-withdrawing substituents on the azide enhance regioselectivity .

Q. How do steric and electronic properties of the cyclopropyl group influence biological activity?

- Methodological Answer : The cyclopropyl group induces conformational rigidity, potentially enhancing binding to enzyme active sites (e.g., cytochrome P450 or tubulin). Comparative studies with non-cyclopropyl analogs show:

- Increased metabolic stability : Cyclopropyl reduces oxidative metabolism by ~40% in liver microsomes .

- Steric effects : Molecular docking (AutoDock Vina) reveals cyclopropyl occupies hydrophobic pockets in tubulin, disrupting polymerization (IC₅₀ = 2.1 µM vs. 5.8 µM for non-cyclopropyl analogs) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disorder in the cyclopropyl ring : SHELXL’s PART instruction partitions disordered atoms, while restraints (DFIX, SIMU) maintain geometric consistency .

- Twinned crystals : Twin refinement (TWIN/BASF commands) resolves overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

- Data Table :

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor (%) | 3.8 |

| C–C bond length (cyclopropyl) | 1.49 Å |

Q. How can computational models predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 optimizes transition states for SN2 reactions at the hydroxymethyl group. Fukui indices identify nucleophilic attack sites .

- Solvent Effects : PCM models (water, DMSO) predict activation energies. For example, substitution with thiols has ΔG‡ = 18.3 kcal/mol in DMSO vs. 22.1 kcal/mol in water .

Contradictions and Analytical Challenges

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies with substituent positioning. Studies show:

- pH 2–4 : Cyclopropyl ring strain accelerates ring-opening (t₁/₂ = 6 hrs).

- pH 7 : Compound remains stable (>95% after 24 hrs) .

- Resolution : Use buffered conditions (PBS, pH 7.4) for biological assays and avoid prolonged exposure to HCl during synthesis .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Standardize assay protocols:

- Enzyme inhibition : Use recombinant enzymes (e.g., CYP3A4) with LC-MS/MS quantification of metabolites .

- Cell-based assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and normalize to cell viability (MTT assay) .

Key Research Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.